molecular formula C15H12N6 B13869105 6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline

6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline

Cat. No.: B13869105
M. Wt: 276.30 g/mol
InChI Key: WJNDOCURIXGUPV-UHFFFAOYSA-N
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Description

6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

The synthesis of 6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline involves several steps. One common method includes the condensation of appropriate starting materials followed by cyclization and substitution reactions. For instance, the quinoline affixed pyrazole analogue can be obtained by treating 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline with pyrazole boronic ester followed by deprotection under hydrochloric acid medium . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H12N6

Molecular Weight

276.30 g/mol

IUPAC Name

6-[(5-methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline

InChI

InChI=1S/C15H12N6/c1-10-8-17-14-15(18-10)21(20-19-14)9-11-4-5-13-12(7-11)3-2-6-16-13/h2-8H,9H2,1H3

InChI Key

WJNDOCURIXGUPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)N(N=N2)CC3=CC4=C(C=C3)N=CC=C4

Origin of Product

United States

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